3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimidopurines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a pyrimidopurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidopurine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopurine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Addition of the Dimethylphenyl Group: The dimethylphenyl group is added via a Friedel-Crafts alkylation reaction, using a dimethylbenzene derivative and a Lewis acid catalyst.
Final Methylation: The final step involves methylation of the nitrogen atom in the pyrimidopurine core, typically using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 3-[(3-bromophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenyl groups, along with the pyrimidopurine core, makes it a versatile compound with potential for various applications.
Properties
Molecular Formula |
C24H24ClN5O2 |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-8-9-19(12-16(15)2)28-10-5-11-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-6-4-7-18(25)13-17/h4,6-9,12-13H,5,10-11,14H2,1-3H3 |
InChI Key |
QCYUNCQOZAYOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C |
Origin of Product |
United States |
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